molecular formula C33H39N3O5S2 B2792304 YAP/TAZ inhibitor-1 CAS No. 2093565-23-0

YAP/TAZ inhibitor-1

Cat. No.: B2792304
CAS No.: 2093565-23-0
M. Wt: 621.81
InChI Key: MYVLNSCWZUAUMQ-NWBJSICCSA-N
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Description

YAP/TAZ inhibitor-1 is a compound that targets the Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), which are key components of the Hippo signaling pathway. This pathway plays a crucial role in regulating cell proliferation, apoptosis, and tissue homeostasis. Dysregulation of YAP and TAZ has been implicated in various cancers and other diseases, making this compound a significant compound in medical research and therapeutic development .

Scientific Research Applications

YAP/TAZ inhibitor-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the Hippo signaling pathway and its role in cellular processes.

    Biology: Employed in research to understand the regulation of cell proliferation, apoptosis, and differentiation.

    Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases associated with dysregulated YAP/TAZ activity.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the Hippo pathway

Future Directions

: YAP and TAZ orchestrate adaptive resistance to KRAS inhibitors : Novel YAP1/TAZ pathway inhibitors identified through high-throughput screening : Inhibition of pancreatic acinar ductal metaplasia by novel YAP/TAZ inhibitor, CV-4-26 : TEAD Inhibition Overcomes YAP1/TAZ-Driven Primary and Acquired Resistance to KRAS Inhibition <|

Mechanism of Action

Target of Action

The primary target of YAP/TAZ inhibitor-1 is the geranylgeranyltransferase-I (GGTase-I) complex . This complex plays a crucial role in the activation of Rho-GTPases, which are key regulators of the YAP1/TAZ pathway .

Mode of Action

This compound interacts with its target, the GGTase-I complex, to block the activation of Rho-GTPases . This blockade leads to the subsequent inactivation of YAP1/TAZ, thereby inhibiting cancer cell proliferation .

Biochemical Pathways

The this compound affects the Hippo signaling pathway . This pathway plays a key role in maintaining mammalian tissue/organ size and is known to interact with various non-Hippo signaling pathways . The inhibitor blocks the activation of Rho-GTPases, leading to the subsequent inactivation of YAP1/TAZ . This inactivation disrupts the YAP1/TAZ-TEAD transcriptional complex, which is involved in activating pro-survival and pro-proliferative transcriptional programs in cancer cells .

Result of Action

The primary result of this compound action is the inhibition of cancer cell proliferation . By blocking the activation of Rho-GTPases and subsequently inactivating YAP1/TAZ, the inhibitor disrupts the YAP1/TAZ-TEAD transcriptional complex . This disruption inhibits the activation of pro-survival and pro-proliferative transcriptional programs in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain dietary factors have been shown to increase YAP/TAZ activity, which could potentially impact the efficacy of the inhibitor . Additionally, the Hippo pathway, which the inhibitor targets, is known to be affected by mechanostimulation, such as cell–cell contact and changes in cell polarity . These factors could potentially influence the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

The YAP/TAZ Inhibitor-1 interacts with several enzymes and proteins. It has been found to block the activation of Rho-GTPases, leading to the subsequent inactivation of YAP1/TAZ and inhibition of cancer cell proliferation . The inhibitor also interacts with the geranylgeranyltransferase-I (GGTase-I) complex, identified as the direct target of YAP1/TAZ pathway inhibitors .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to impair the antiproliferative and proapoptotic effects of KRAS G12C inhibitor treatment in mutant cancer cell lines .

Molecular Mechanism

The this compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it blocks the activation of Rho-GTPases, leading to the subsequent inactivation of YAP1/TAZ .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that treatment with this inhibitor leads to a biphasic protein phosphorylation, eventually leading to nuclear protein enrichment of YAP but not TAZ .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, mouse models of liver fibrosis using a methionine and choline-deficient diet, high-fructose, high-palmitate, and high-cholesterol (FPC) diets, or repetitive intraperitoneal injections of CCl4 all show increased YAP/TAZ activity accompanied by fibrous scarring and ECM accumulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to regulate the stability of the transcriptional complex with TEAD factors .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation . For example, it has been observed that YAP first translocates to the cytoplasm, followed by subsequent re-entry into the nucleus .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. It has been found that YAP/TAZ proteins shuttle between the cytoplasm and the nucleus in response to multiple inputs, including the Hippo pathway . This nucleocytoplasmic shuttling is crucial for the branching processes and normal development of proximal and distal lung compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YAP/TAZ inhibitor-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

    Formation of Intermediates: Initial steps often involve the preparation of specific intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.

    Coupling Reactions: The final step usually involves coupling the intermediates under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Processing: Utilizing batch reactors to carry out the synthesis in controlled environments.

    Continuous Flow Processing: Implementing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

YAP/TAZ inhibitor-1 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Verteporfin: Another inhibitor that targets YAP and TAZ by disrupting their interaction with TEAD.

    CA3: A small molecule inhibitor that affects the activity of YAP and TAZ.

    Super-TDU: A compound that blocks the YAP-TEAD complex.

Uniqueness

YAP/TAZ inhibitor-1 is unique in its specific mechanism of action and its potential therapeutic applications. Unlike other inhibitors, it may offer distinct advantages in terms of selectivity and efficacy in targeting the Hippo pathway .

Properties

IUPAC Name

(NE)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N3O5S2/c1-23(24-7-5-4-6-8-24)35-17-19-36(20-18-35)43(40,41)27-10-12-29-28-11-9-26(21-30(28)32(34-37)31(29)22-27)42(38,39)25-13-15-33(2,3)16-14-25/h4-12,21-23,25,37H,13-20H2,1-3H3/b34-32+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVLNSCWZUAUMQ-NWBJSICCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC\4=C(C=C3)C5=C(/C4=N\O)C=C(C=C5)S(=O)(=O)C6CCC(CC6)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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